molecular formula C21H27N3O3S B2720568 N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide CAS No. 393834-14-5

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide

Cat. No. B2720568
CAS RN: 393834-14-5
M. Wt: 401.53
InChI Key: ZAVAKSHBFXECCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide, also known as GSK2330672, is a novel small molecule inhibitor that has been extensively studied for its potential application in various scientific research fields. This compound was first synthesized by GlaxoSmithKline in 2011 and has since gained significant attention due to its unique structure and mechanism of action.

Scientific Research Applications

Role in Drug Design

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Inhibitor for Beta 2 Adrenergic Receptor

The compound has been used in assays for non-canonical ligands for the Beta 2 Adrenergic Receptor . This receptor is a primary target for medications used to treat asthma, COPD, and cardiovascular diseases.

ALK and ROS1 Dual Inhibitor

A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to this compound, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Role in Synthesis of Biologically Active Piperidines

The compound can be used as a substrate for the synthesis of biologically active piperidines . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Role in Antimicrobial Research

While not directly linked to MLS001167739, similar compounds have shown good antimicrobial potential . This suggests potential applications in the development of new antimicrobial agents.

Role in Antiviral Research

Similar to the antimicrobial potential, compounds related to MLS001167739 have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This suggests potential applications in the development of antiviral drugs.

properties

IUPAC Name

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-3-9-21(25)23-18-10-12-19(13-11-18)28(26,27)24-15-5-4-8-20(24)17-7-6-14-22-16-17/h6-7,10-14,16,20H,2-5,8-9,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVAKSHBFXECCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide

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